Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid
Overview
Description
Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid: is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety at the spiro carbon. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid involves the Diels-Alder reaction . This reaction typically uses dienes and 3-methyleneindolinones as starting materials. The reaction is often carried out in the presence of acetic acid and ionic liquids like [Bmim]Br, which facilitate the formation of the spirocyclic structure with high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the indoline moiety, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indoline or cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying protein-ligand interactions.
Medicine: Due to its antimicrobial, anticancer, and anti-inflammatory properties, it is being investigated for potential therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation or microbial growth. The compound’s three-dimensional structure allows it to fit into enzyme active sites, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one: Known for its MDM2 inhibitory activity.
Spiro[indoline-3,2’-furan-3’,3’'-indoline]: Exhibits antiviral and antibacterial properties.
Spiro[indole-[4H]pyrazolo[3,4-b]quinolines]: Used in the synthesis of bioactive molecules
Uniqueness
Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZTXXRITVXQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681022 | |
Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-98-2 | |
Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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